(3R)-3-Amino-3-(3-methylcyclohexyl)propanoic acid
Description
(3R)-3-Amino-3-(3-methylcyclohexyl)propanoic acid is a chiral β-amino acid derivative featuring a cyclohexyl ring substituted with a methyl group at the 3-position. Such compounds are often studied for their neurological effects, including receptor binding and blood-brain barrier permeability .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13)/t7?,8?,9-/m1/s1 |
InChI Key |
BLWGCXRJKAWUGL-AMDVSUOASA-N |
Isomeric SMILES |
CC1CCCC(C1)[C@@H](CC(=O)O)N |
Canonical SMILES |
CC1CCCC(C1)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-methylcyclohexyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohexanone with a suitable amine to form the corresponding imine, which is then reduced to the amine. This intermediate is then subjected to a Strecker synthesis, where it reacts with cyanide and ammonium chloride to form the amino acid.
Industrial Production Methods
On an industrial scale, the production of (3R)-3-Amino-3-(3-methylcyclohexyl)propanoic acid may involve the use of catalytic hydrogenation and high-pressure reactors to ensure high yields and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(3-methylcyclohexyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted amides, alcohols, and nitro compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R)-3-Amino-3-(3-methylcyclohexyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(3-methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key attributes of (3R)-3-Amino-3-(3-methylcyclohexyl)propanoic acid with analogous β-amino acids and derivatives, based on the provided evidence:
Note: Direct data for the 3-methylcyclohexyl isomer are absent in the evidence; inferences are drawn from analogs.
Key Observations:
Substituent Effects: Cyclohexyl vs. Positional Isomerism: The 3-methylcyclohexyl isomer (hypothetical) may have distinct conformational flexibility compared to the 2-methylcyclohexyl analog, affecting receptor binding or metabolic stability .
Similar constraints may apply to cyclohexyl-substituted β-amino acids .
Salt Forms and Solubility :
- Hydrochloride salts (e.g., 2-ethoxyphenyl derivative) enhance aqueous solubility, a critical factor for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
